molecular formula C25H30N2O4 B1290407 1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate CAS No. 676607-30-0

1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate

Cat. No. B1290407
CAS RN: 676607-30-0
M. Wt: 422.5 g/mol
InChI Key: MYNBPRNQZPMQQP-UHFFFAOYSA-N
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Description

The compound 1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate is a tetracyclic spiropiperidine, which is a class of compounds that have been studied for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the general class of 1-arylspiro[indoline-3,4'-piperidine] compounds has been synthesized and evaluated for potential antidepressant activity. These compounds have shown marked activity in various assays related to antidepressant effects, such as tetrabenazine (TBZ) ptosis prevention and potentiation of 5-hydroxytryptophan (5-HTP) induced head twitching in rats .

Synthesis Analysis

The synthesis of related spiropiperidine compounds involves multiple steps, including Wittig reactions, hydrogenation, and acid-catalyzed cyclization. For example, the synthesis of 1'-benzylspiro[ benzoxepine-1,4'-piperidines] starts with a Wittig reaction between 2-bromobenzaldehyde and a phosphonium bromide to yield an α,β-unsaturated acetal. This intermediate is then hydrogenated, followed by treatment with n-butyllithium and 1-benzylpiperidin-4-one to yield a hydroxy acetal. The final spiro compounds are formed through acid-catalyzed cyclization . Although the exact synthesis of this compound is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

Spiropiperidines are characterized by their tetracyclic structure, which includes a spiro linkage between the indoline and piperidine rings. The molecular structure of these compounds is crucial for their interaction with biological targets. The presence of substituents, such as the benzyl group, can significantly influence the compound's affinity and selectivity for certain receptors. In the case of the 1'-benzylspiro[ benzoxepine-1,4'-piperidines], substituents in the 3-position of the spiro compounds were modified to introduce different residues, which affected their receptor affinity .

Chemical Reactions Analysis

The chemical reactivity of spiropiperidines can be influenced by the substituents on the aromatic rings and the nature of the spiro linkage. The papers provided do not detail specific chemical reactions for this compound, but they do mention the modification of substituents to alter the compounds' properties. For instance, reactions with trimethylsilyl cyanide or (cyanomethylene)triphenylphosphorane were used to introduce different residues into the 3-position of the spiro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiropiperidines, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different functional groups, like the benzyl and tert-butyl groups, can affect these properties. The papers provided do not offer specific data on the physical and chemical properties of this compound. However, the evaluation of related compounds for α1- and α2-receptor affinity suggests that these properties are conducive to interaction with biological targets and may influence the compounds' pharmacokinetic profiles .

Safety and Hazards

The compound should be stored in a refrigerator . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 and H317, and the precautionary statements include P280, P305, P338, and P351 .

Future Directions

Spiro[indoline-3,4’-piperidine] derivatives, including “1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate”, have significant potential in drug design processes . Future research could focus on developing novel synthetic procedures for these compounds, as well as exploring their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . The interaction with these enzymes is primarily through binding to their active sites, leading to the inhibition of their catalytic activities. Additionally, 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can interact with proteins involved in cell signaling pathways, modulating their functions and affecting downstream cellular processes .

Cellular Effects

The effects of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate on various types of cells and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate influences cellular metabolism by modulating the activity of metabolic enzymes, resulting in changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as topoisomerases and kinases, inhibiting their catalytic activities and preventing DNA replication and cell division . Additionally, 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can maintain its biological activity for several weeks, making it suitable for prolonged experimental use . Its effects on cellular function may vary depending on the duration of exposure, with prolonged treatment leading to more pronounced changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate in animal models vary with different dosages. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended cellular damage .

Metabolic Pathways

1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and changes in metabolite levels . Additionally, 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can modulate the activity of enzymes involved in lipid metabolism, affecting the synthesis and degradation of fatty acids . These interactions contribute to the compound’s overall impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can bind to intracellular proteins, facilitating its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues are influenced by its interactions with tissue-specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate plays a crucial role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . The presence of targeting signals and post-translational modifications may direct 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate to specific subcellular compartments, enhancing its biological activity . Additionally, the compound’s localization within the mitochondria is associated with its ability to induce apoptosis and modulate cellular metabolism .

properties

IUPAC Name

1-O'-benzyl 1-O-tert-butyl spiro[2H-indole-3,4'-piperidine]-1,1'-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-24(2,3)31-23(29)27-18-25(20-11-7-8-12-21(20)27)13-15-26(16-14-25)22(28)30-17-19-9-5-4-6-10-19/h4-12H,13-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNBPRNQZPMQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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